molecular formula C18H19NO2 B2986027 N-(2-hydroxy-2-phenylpropyl)cinnamamide CAS No. 1351664-33-9

N-(2-hydroxy-2-phenylpropyl)cinnamamide

Cat. No.: B2986027
CAS No.: 1351664-33-9
M. Wt: 281.355
InChI Key: VLLZPCJBWNOAEX-OUKQBFOZSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)cinnamamide is a high-purity chemical reagent designed for research applications in neuroscience and medicinal chemistry. This compound belongs to the cinnamamide class, which has been identified in preclinical studies as containing important drug candidates, particularly for the treatment of neurological disorders . The N-(3-aryl-2-propenoyl)amido moiety present in its structure is a recognized pharmacophore that confers anticonvulsant properties, making this compound a valuable scaffold for investigating new therapeutic options . Researchers can utilize this compound in the development and screening of novel agents for conditions such as epilepsy, given that related cinnamamide derivatives have demonstrated efficacy in several animal models of seizures, including the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model . Beyond neuroscience, cinnamamide derivatives are also explored for their potential to activate the Nrf2/ARE pathway, a key regulator of cellular defense against oxidative stress, indicating potential research applications in models of liver injury or other oxidative stress-related conditions . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-13,21H,14H2,1H3,(H,19,20)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLZPCJBWNOAEX-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(2-hydroxy-2-phenylpropyl)cinnamamide

The construction of the this compound molecule relies on established and innovative synthetic organic chemistry principles. Key steps include the formation of the cinnamamide (B152044) core and the introduction of the specific hydroxylated propylamine (B44156) side chain, with considerations for stereochemistry.

The formation of the amide bond is a cornerstone of cinnamamide synthesis. This can be achieved through various amidation reactions, often involving the activation of the carboxylic acid group of cinnamic acid to facilitate nucleophilic attack by an amine.

One common approach is the conversion of cinnamic acid to cinnamoyl chloride . This is typically achieved by reacting cinnamic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ashdin.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with an amine to form the desired cinnamamide. ashdin.com

Alternatively, coupling reagents are widely employed to facilitate the direct amidation of cinnamic acid with an amine, avoiding the need to isolate the reactive acyl chloride. mdpi.com Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. mdpi.com Other modern coupling reagents include benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Enzymatic approaches have also been developed as a greener alternative to traditional chemical methods. For instance, lipases, such as Lipozyme® TL IM, have been shown to effectively catalyze the amidation of methyl cinnamates with amines under mild conditions in continuous-flow microreactors. mdpi.com This biocatalytic method offers advantages such as high efficiency, mild reaction conditions, and easier product purification. mdpi.com

Recent advancements have also explored novel catalytic systems. For example, iron catalysts, boron catalysts, and diacetoxyiodobenzene (B1259982) have been reported for amide bond synthesis, although they may require higher temperatures or involve more complex post-treatment procedures. mdpi.com

Summary of Amidation Reaction Strategies for Cinnamamide Formation
MethodReagents/CatalystsKey Features
Acyl Chloride FormationThionyl chloride (SOCl₂), Oxalyl chlorideHighly reactive intermediate, versatile for various amines.
Coupling ReagentsDCC, EDC/HOBt, BOPDirect amidation, avoids isolation of acyl chloride.
Enzymatic CatalysisLipozyme® TL IMGreen chemistry, mild conditions, high efficiency.
Novel Catalytic SystemsIron catalysts, Boron catalystsEmerging methods, may require specific reaction conditions.

To synthesize the specific target molecule, this compound, the hydroxylated propylamine moiety must be incorporated. This is typically achieved by using 1-amino-1-phenylpropan-2-ol (B1590006) as the amine component in the amidation reaction with a cinnamic acid derivative.

A documented synthesis of a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, involves the N-acylation of S-1-aminopropan-2-ol with E-cinnamoyl chloride. nih.gov This reaction is carried out in a two-phase solvent system, such as toluene (B28343) and an aqueous potassium carbonate solution, to yield the final product. nih.gov A similar strategy can be envisioned for this compound, where the corresponding 1-amino-1-phenylpropan-2-ol would be used as the starting amine.

The synthesis of the requisite amino alcohol precursor can be a critical step. These precursors can often be prepared from corresponding ketones or aldehydes through methods such as reductive amination or by the addition of organometallic reagents to nitriles.

This compound contains a chiral center at the carbon bearing the hydroxyl group. The synthesis of a single enantiomer often requires stereoselective methods to control the three-dimensional arrangement of atoms.

One straightforward approach to obtaining a specific enantiomer is to start with an enantiomerically pure precursor. For example, the synthesis of S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide utilized commercially available S-1-aminopropan-2-ol as the starting material, thereby directly leading to the S-enantiomer of the final product. nih.gov Similarly, if an enantiomerically pure form of 1-amino-1-phenylpropan-2-ol is used, the corresponding single enantiomer of this compound can be obtained.

Another powerful strategy is asymmetric catalysis , where a chiral catalyst is used in small amounts to favor the formation of one enantiomer over the other. nih.gov For the synthesis of β-hydroxy amides, enantioselective reduction of β-keto amides using chiral catalysts is a common approach. nih.govnih.gov While this is more directly applicable to the synthesis of the amino alcohol precursor, it represents a key strategy in modern asymmetric synthesis.

Recent research has focused on developing more efficient, sustainable, and versatile methods for constructing the cinnamamide core. These novel routes often employ advanced catalytic systems and innovative reaction pathways.

Photocatalysis has emerged as a powerful tool in organic synthesis. For instance, visible-light-mediated reactions using iridium or iron catalysts have been developed for the synthesis of cinnamamides through C-N bond cleavage of tertiary amines or reductive transamidation of nitro compounds. nih.gov

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, scalability, and safety. The use of continuous-flow microreactors, particularly in combination with enzymatic catalysis, has been shown to be a highly efficient method for producing cinnamamides. mdpi.com

Other innovative approaches include the use of organocatalysis and the development of novel coupling reagents. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of functionalized amides. nih.gov Furthermore, new reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been introduced for efficient cinnamic acid amidation. mdpi.com

Palladium-catalyzed hydrocarbonylation of phenylacetylene (B144264) using carbon monoxide and a hydrosilane as a hydrogen source represents another modern approach to cinnamamides, offering high selectivity. nih.gov

Overview of Novel Synthetic Routes to Cinnamamide Cores
MethodologyKey FeaturesExample Catalyst/Reagent
PhotocatalysisUses light to drive chemical reactions, often under mild conditions.Iridium complexes, Iron chlorides
Flow ChemistryContinuous reaction process, enhanced control and scalability.Microreactors, often with immobilized catalysts.
OrganocatalysisUses small organic molecules as catalysts.N-Heterocyclic Carbenes (NHCs)
Advanced Coupling ReagentsNovel reagents for efficient amide bond formation.5-nitro-4,6-dithiocyanatopyrimidine (NDTP)
Palladium-Catalyzed CarbonylationDirect synthesis from alkynes.Palladium catalysts with hydrosilanes.

Functional Group Interconversions and Derivatization Strategies

Once the core structure of this compound is synthesized, further modifications can be made to its functional groups to explore structure-activity relationships. The phenyl ring is a particularly attractive site for such modifications.

The electronic and steric properties of the phenyl ring in the cinnamoyl moiety can significantly influence the biological activity of the molecule. Therefore, introducing various substituents onto this ring is a common derivatization strategy. nih.govresearchgate.net

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring of cinnamic acid before its conversion to the cinnamamide. These reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂).

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

Alternatively, starting with a pre-functionalized benzaldehyde (B42025), the cinnamoyl moiety can be constructed using reactions like the Knoevenagel or Perkin condensation. researchgate.net This allows for a wide range of substituted cinnamic acids to be prepared, which can then be converted to the corresponding N-(2-hydroxy-2-phenylpropyl)cinnamamides.

The nature of the substituent on the phenyl ring can have a profound effect. Electron-donating groups (e.g., -OCH₃, -OH) and electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electron density of the entire cinnamoyl system, potentially affecting its interaction with biological targets. mdpi.comresearchgate.net For example, in some series of cinnamamides, the presence of electron-withdrawing groups on the phenyl ring has been shown to increase certain biological activities. mdpi.com

Diversification at the Amide Nitrogen and Hydroxyl Groups

The amide and hydroxyl moieties are prime targets for synthetic modification to modulate the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric bulk.

Amide Nitrogen Modifications:

The most direct method for diversifying the amide group involves the synthesis of cinnamamide analogues from various substituted amines. This is typically achieved by reacting a suitably activated cinnamic acid derivative with a primary or secondary amine. Common methods include the use of cinnamoyl chloride or the amidation of methyl cinnamate (B1238496). researchgate.netui.ac.id

For instance, N-phenyl cinnamamide derivatives can be synthesized by treating cinnamoyl chloride with various substituted anilines in the presence of a base like triethylamine (B128534) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). mdpi.comnih.gov This approach allows for the introduction of a wide range of substituents onto a phenyl ring attached to the amide nitrogen. While the specific target molecule features a 2-hydroxy-2-phenylpropyl group, the same principle applies, where different primary or secondary amines can be used in place of 1-amino-1-phenylpropan-2-ol during the initial synthesis to generate a variety of N-substituted analogues.

Another established method is the enzymatic synthesis from methyl cinnamates and various amines, catalyzed by enzymes like Lipozyme® TL IM. mdpi.com This method offers mild reaction conditions and can be performed in continuous-flow microreactors, providing a rapid and efficient strategy for creating a library of N-substituted cinnamamides. mdpi.com

Table 1: Synthetic Routes for Amide Diversification in Cinnamamide Derivatives

MethodReactantsReagents/CatalystsKey Features
Acyl Chloride Method Cinnamoyl chloride, Substituted Aniline/AmineTriethylamine, THFHigh reactivity; suitable for a wide range of amines. researchgate.netmdpi.com
Amidation of Esters Methyl Cinnamate, PhenylethylamineLipozyme® TL IMEnzymatic catalysis, mild conditions, environmentally friendly. mdpi.com
Peptide Coupling Cinnamic Acid, AmineCoupling agents (e.g., BOP, DCC, EEDQ)Standard method for amide bond formation. researchgate.netmdpi.com

Hydroxyl Group Modifications:

The secondary hydroxyl group on the 2-phenylpropyl moiety offers another site for chemical transformation. Standard organic chemistry reactions for alcohols can be applied to introduce further diversity. For example, the hydroxyl group can be acylated to form esters or alkylated to form ethers.

In the synthesis of related hydroxycinnamamide compounds, a common strategy involves the protection of hydroxyl groups, typically via acetylation using acetic anhydride, before performing other transformations like the activation of a carboxylic acid group. unhas.ac.idresearchgate.net After the desired modifications are complete, the protecting group is removed (deacetylation) to yield the final product. unhas.ac.idresearchgate.net This protection-deprotection strategy would be essential if modifications were planned elsewhere in the molecule, such as on the phenyl ring of the cinnamoyl group, to prevent unwanted side reactions at the hydroxyl site.

Olefinic Linker Manipulations and their Synthetic Implications

The α,β-unsaturated double bond, or olefinic linker, is a key structural feature of the cinnamamide scaffold and is susceptible to various chemical transformations. Manipulating this linker can significantly impact the molecule's conformation, electronic properties, and biological activity.

One significant transformation is the difluorination of the double bond. The catalytic, enantioselective 1,2-difluorination of cinnamamides has been demonstrated using reagents like a pyridine-HF solution. acs.org This reaction converts the alkene into a vicinal difluoride, introducing fluorine atoms which can alter the compound's metabolic stability and binding interactions. The reaction conditions can be optimized to achieve high diastereoselectivity and enantioselectivity. acs.org The resulting difluorinated products can be further derivatized; for example, if a tert-butyl group is used on the amide nitrogen, it can be cleaved to afford the primary amide. acs.org

Table 2: Example of Olefinic Linker Manipulation

ReactionSubstrate ClassReagentsProductSynthetic Implication
1,2-Difluorination tert-Butyl Cinnamamide DerivativesPyridine-HF, Selectfluor, Chiral Ligand/Catalystvic-Difluoro AmideIntroduces fluorine, alters conformation and electronic properties, creates stereocenters. acs.org

The synthesis of the cinnamoyl moiety itself, often accomplished through methods like the Wittig olefination reaction between a benzaldehyde and an appropriate phosphorane, allows for the construction of the olefinic linker. researchgate.net This method provides a route to introduce substituents at the α- or β-positions of the double bond by starting with appropriately substituted reagents, thereby creating another layer of structural diversity. acs.org The Heck coupling reaction is another powerful tool for forming the C-C bond of the olefinic linker. researchgate.net These synthetic strategies are fundamental to creating analogues where the geometry or substitution pattern of the linker is systematically varied to probe its role in biological activity.

Biological Activity Spectrum and Preclinical Evaluation

Overview of Biological Activities in Cinnamamide (B152044) Derivatives

Cinnamamide and its derivatives have been the subject of extensive research, revealing a wide array of biological activities. These compounds, both natural and synthetic, are recognized for their potential in treating a variety of conditions. mdpi.com The diverse pharmacological profile includes anti-inflammatory, antimicrobial, anticonvulsant, antioxidant, neuroprotective, and analgesic properties, making the cinnamamide scaffold a privileged structure in medicinal chemistry. mdpi.commdpi.commdpi.com

Anti-inflammatory Potential and Associated In Vitro Models

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. mdpi.comunhas.ac.id In vitro studies have demonstrated that these compounds can modulate key inflammatory pathways. A series of N-arylcinnamamides significantly reduced lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. mdpi.comijbpas.com Several of these derivatives, such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide, showed inhibitory effects on NF-κB at a concentration of 2 µM, comparable to the reference drug prednisone (B1679067). mdpi.com

Some cinnamamides also lead to a decrease in the secretion of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. mdpi.com Other studies have identified specific molecular targets; for instance, a cinnamamide derivative known as 2i was found to block the LPS-induced MD2/TLR4 pro-inflammatory signaling pathway. unhas.ac.idnih.gov This compound exerts its anti-inflammatory effects by directly binding to the myeloid differentiation 2 (MD2) protein, thereby inhibiting the formation of the MD2/TLR4 complex. unhas.ac.idnih.gov Additional in vitro anti-inflammatory assays for cinnamamide derivatives include the protein denaturation method and the human red blood cell (HRBC) membrane stabilization method. nih.gov

Table 1: Anti-inflammatory Activity of Selected Cinnamamide Derivatives
CompoundIn Vitro ModelKey FindingReference
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideLPS-induced NF-κB activation in vitroHigh inhibition of NF-κB, similar to prednisone at 2 µM. mdpi.com
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideLPS-induced NF-κB activation in vitroHigh inhibition of NF-κB, similar to prednisone at 2 µM. mdpi.com
Compound 2iLPS-induced MD2/TLR4 signalingBlocks signaling by directly targeting and binding to MD2. unhas.ac.idnih.gov
Substituted 2-aminothiophene cinnamamides (C8, C9)Protein Denaturation & HRBC Membrane StabilizationShowed significant inhibition of protein denaturation and stabilized HRBC membranes. nih.gov

Antimicrobial and Antifungal Efficacy Studies

The cinnamamide scaffold is a key feature of many compounds with significant antimicrobial and antifungal properties. ashdin.com Synthetic cinnamides and cinnamates have been evaluated against various pathogenic fungi and bacteria, with studies identifying structure-activity relationships. nih.govrsc.org For instance, among a series of nineteen derivatives, Butyl cinnamate (B1238496) was the most potent against all tested fungal strains, including Candida albicans, C. tropicalis, and Aspergillus flavus, with a Minimum Inhibitory Concentration (MIC) of 626.62 µM. nih.govrsc.org The antifungal mechanism for some derivatives involves direct interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.govrsc.org

In terms of antibacterial activity, 4-isopropylbenzylcinnamide demonstrated the highest potency with an MIC of 458.15 µM against strains like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govrsc.org Other studies have shown that N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives are highly active against Staphylococcus and Enterococcus species, with MIC values in the range of 1–4 µg/mL. researchgate.net Some of these compounds also effectively inhibit biofilm formation by clinical staphylococci strains. researchgate.net The antimicrobial efficacy of cinnamamides often surpasses that of the parent cinnamic acid. ashdin.com

Table 2: Antimicrobial and Antifungal Activity of Selected Cinnamamide Derivatives
Compound/Derivative TypeOrganismActivity (MIC)Reference
Butyl cinnamate (6)Candida albicans, C. tropicalis, Aspergillus flavus626.62 µM nih.govrsc.org
4-isopropylbenzylcinnamide (18)Staphylococcus aureus, Pseudomonas aeruginosa458.15 µM nih.govrsc.org
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides (16b, 16c, 16d, 17a, 17c)Staphylococcus sp., Enterococcus sp.1–2 µg/mL researchgate.net
Morpholine (B109124) Cinnamamides (4i, 4j)Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli3.12 - 12.5 µg/mL

Anticonvulsant and Central Nervous System Activities

Cinnamic acid amides have demonstrated significant potential in animal models for disorders of the central nervous system (CNS). mdpi.com The N-(3-aryl-2-propenoyl)amido moiety has been proposed as a key pharmacophore for anticonvulsant properties. A variety of cinnamamide derivatives have been synthesized and screened for anticonvulsant activity using methods like the maximal electroshock (MES) test. For example, N-(2-hydroxyethyl) cinnamamide and (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide showed potent anticonvulsant activity with median effective doses (ED50) of 17.7 mg/kg and 17.0 mg/kg, respectively, in the MES test.

Beyond anticonvulsant effects, the cinnamamide scaffold is associated with a broad spectrum of CNS activities, including antidepressant, neuroprotective, analgesic, muscle relaxant, and sedative properties. mdpi.com The molecular mechanisms underlying these effects are diverse, with research pointing to interactions with targets such as γ-aminobutyric acid type A (GABAA) receptors, N-methyl-D-aspartate (NMDA) receptors, and voltage-gated potassium channels, among others. mdpi.com

Table 3: Anticonvulsant Activity of Selected Cinnamamide Derivatives
CompoundTest ModelActivity (ED₅₀)Reference
N-(2-hydroxyethyl) cinnamamide (I)Maximal Electroshock (MES) test in mice17.7 mg/kg
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide (1d)Maximal Electroshock (MES) test in mice17.0 mg/kg
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568)MES test in mice (i.p.)47.1 mg/kg

Antioxidant Mechanisms and In Vitro Assays

Cinnamic acid and its derivatives are recognized for their antioxidant capabilities. researchgate.netashdin.com The antioxidant activity of cinnamamides has been evaluated through various in vitro assays that measure their ability to scavenge free radicals. nih.gov Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino–bis(3-ethylbenzthiazoline–6–sulfonic acid) (ABTS) radical scavenging assays. researchgate.net

For instance, certain N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed notable radical scavenging activity, with IC50 values in the ABTS assay as low as 419.18 ± 2.72 µg/mL for compound 17d. researchgate.net However, the antiradical properties of these specific derivatives were found to be weak when compared to the standard antioxidant, ascorbic acid. researchgate.net Other assays used to characterize the antioxidant potential of cinnamamides include hydroxyl radical scavenging and anti-lipid peroxidation tests. nih.gov The mechanism for some derivatives involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which upregulates the expression of antioxidant genes.

Table 4: Antioxidant Activity of Selected Cinnamamide Derivatives
CompoundAssayActivity (IC₅₀)Reference
Compound 16fDPPH310.50 ± 0.73 µg/mL researchgate.net
Compound 17dABTS419.18 ± 2.72 µg/mL researchgate.net
Compound 17cABTS496.63 ± 0.48 µg/mL researchgate.net
Morpholine Cinnamamides (4i, 4j)DPPH18.33 ± 0.09 and 18.86 ± 0.97 µg/mL

Other Emerging Biological Activities (e.g., neuroprotective, analgesic)

In addition to the well-established activities, cinnamamide derivatives are being explored for other therapeutic applications. Notably, they have shown promise as neuroprotective agents. mdpi.com Cinnamic acid and its analogs are considered promising lead compounds for the treatment of stroke. In vitro studies have assessed the neuroprotective effects of these compounds in models of glutamate-induced neurotoxicity in SH-SY5Y cells. For example, a cinnamamide-piperidine derivative, compound 9d, exhibited potent neuroprotective activity in vitro, comparable to the reference compound Fenazinel.

Furthermore, novel cinnamamide-dibenzylamine hybrids have been developed as multi-target agents for Alzheimer's disease, exhibiting properties such as inhibition of cholinesterases and β-amyloid aggregation, antioxidant activity, and chelation of biometals. The broad bioactivity of the cinnamamide scaffold also extends to analgesic properties, which have been noted in reviews of their effects on the nervous system. mdpi.com

In Vitro Pharmacological Characterization

A comprehensive search of scientific literature and chemical databases did not yield specific in vitro pharmacological characterization data for the compound N-(2-hydroxy-2-phenylpropyl)cinnamamide. While numerous studies detail the biological activities of the broader cinnamamide class of compounds, dedicated research on the specific pharmacological profile of this particular derivative is not publicly available at this time. Further investigation would be required to determine its specific activities and mechanisms of action in various in vitro models.

Cell-Based Assays for Target Modulation

To investigate the molecular mechanisms underlying its anticonvulsant effects, the S(+) enantiomer of this compound, also known as KM-568, was evaluated in several cell-based and radioligand binding assays. nih.gov In an attempt to identify its molecular targets, the compound was tested at a concentration of 10 µM in three distinct radioligand binding assays. nih.gov These assays targeted key receptors implicated in epilepsy: the GABA receptor (non-selective agonist radioligand), the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor (agonist radioligand), and the NMDA (N-methyl-D-aspartate) receptor (antagonist radioligand). nih.gov

Additionally, a functional assay was conducted using a human recombinant TRPV1 receptor expressed in Chinese Hamster Ovary (CHO) cells to assess potential agonist or antagonist effects. nih.gov The results from these investigations were definitive: no significant effects were observed in any of the binding or functional assays, indicating that the compound does not directly modulate these specific receptors at the tested concentration. nih.gov

Further in vitro studies were performed to assess the compound's general safety profile at a cellular level. Cytotoxicity evaluations were conducted using two different cell lines: HepG2 (human liver cancer cell line) and H9c2 (rat cardiomyoblast cell line). nih.govresearchgate.net These assays demonstrated the safety of the compound in concentrations up to 100 µM. nih.govresearchgate.net

Table 1: Summary of Cell-Based Assay Findings for S(+)-N-(2-hydroxy-2-phenylpropyl)cinnamamide (KM-568)

Assay Type Target/Cell Line Concentration Result
Radioligand Binding GABA Receptor 10 µM No significant effect
Radioligand Binding AMPA Receptor 10 µM No significant effect
Radioligand Binding NMDA Receptor 10 µM No significant effect
Functional Assay Human TRPV1 Receptor 10 µM No significant effect
Cytotoxicity Assay HepG2 Cells Up to 100 µM No significant toxicity

Enzymatic Inhibition Studies

Based on the available scientific literature, there are no specific enzymatic inhibition studies reported for this compound. While cinnamamide derivatives have been investigated broadly for various biological activities, detailed enzymatic assays for this particular compound are not presently documented. researchgate.net

In Vivo Preclinical Models for Efficacy Evaluation

The in vivo preclinical assessment of this compound has been centered on its anticonvulsant properties, with limited information available regarding its effects in models of inflammatory diseases.

Animal Models of Seizures and Epilepsy

The S(+) enantiomer, KM-568, has demonstrated significant anticonvulsant activity across a wide array of animal models of seizures and epilepsy in both mice and rats. nih.gov The compound's efficacy was established in models of acute seizures induced by electrical and chemical means, as well as in chronic and genetic epilepsy models. nih.govnih.gov

In electrically induced seizure models, KM-568 was effective in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, with median effective doses (ED₅₀) of 44.46 mg/kg (i.p.) in mice and 27.58 mg/kg (i.p.) in rats. nih.gov It also showed activity in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant seizures. nih.govnih.gov

The compound's efficacy was also confirmed in chemically induced seizure models. In the subcutaneous metrazol (scMET) seizure threshold test, which is indicative of activity against myoclonic seizures, the ED₅₀ was 104.29 mg/kg (i.p.) in mice and 41.72 mg/kg (i.p.) in rats. nih.gov It was also effective against seizures induced by picrotoxin (B1677862) in mice. nih.gov

Furthermore, KM-568 showed promising results in chronic seizure models, which are considered to have high predictive validity for clinical efficacy in humans. nih.gov In the corneal kindled mouse model, the compound protected animals from developing seizures with an ED₅₀ of 79.17 mg/kg (i.p.). nih.gov It was also active in the hippocampal kindled rat model and the lamotrigine-resistant amygdala kindled seizure model in rats. nih.gov The compound also showed activity in a genetic animal model, the Frings audiogenic seizure-susceptible mouse model. nih.gov

Table 2: Anticonvulsant Efficacy of S(+)-N-(2-hydroxy-2-phenylpropyl)cinnamamide (KM-568) in Rodent Models

Seizure Model Species Route ED₅₀ (mg/kg)
Maximal Electroshock (MES) Mouse i.p. 44.46
Maximal Electroshock (MES) Rat i.p. 27.58
6-Hz Psychomotor (32 mA) Mouse i.p. 71.55
6-Hz Psychomotor (44 mA) Mouse i.p. 114.4
Subcutaneous Metrazol (scMET) Mouse i.p. 104.29
Subcutaneous Metrazol (scMET) Rat i.p. 41.72
Picrotoxin-induced Seizures Mouse i.p. 94.11
Corneal Kindled Seizures Mouse i.p. 79.17
Hippocampal Kindled Seizures Rat i.p. 24.21
Lamotrigine-Resistant Amygdala Kindled Seizures Rat i.p. 58.59

In Vivo Models of Inflammatory Diseases (e.g., sepsis, acute lung injury)

While some cinnamamide derivatives have been investigated for their anti-inflammatory properties and have shown potential in attenuating sepsis and acute lung injury in animal models, there is no specific data available from the reviewed sources regarding the evaluation of this compound in such in vivo models. nih.govacs.org

Molecular Mechanisms of Action and Target Identification

Elucidating Molecular Targets of N-(2-hydroxy-2-phenylpropyl)cinnamamide

The therapeutic and biological activities of a chemical compound are intrinsically linked to its interactions with specific molecular targets within the body. For this compound and its related derivatives, research has begun to uncover a range of potential molecular mechanisms. These investigations span from interactions with neurotransmitter receptors and ion channels to the modulation of inflammatory pathways and the activation of cellular defense systems. Understanding these molecular targets is crucial for characterizing the compound's pharmacological profile.

The Gamma-Aminobutyric Acid Type A (GABA-A) receptor is a crucial ligand-gated ion channel responsible for mediating fast inhibitory neurotransmission in the central nervous system. nih.gov The binding of GABA to these receptors increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. nih.gov Due to their role in suppressing neuronal activity, GABA-A receptors are significant targets for anticonvulsant drugs. researchgate.net

While direct studies on this compound are limited, research into structurally similar cinnamamide (B152044) derivatives has shown potential for anticonvulsant activity. For instance, the derivative S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) has demonstrated anticonvulsant effects in various animal models of seizures. researchgate.net Given the established role of the GABAergic system in seizure control, the modulation of GABA-A receptors represents a plausible, though not yet directly confirmed, mechanism of action for this class of compounds.

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors essential for controlling synaptic plasticity and memory function. nih.gov Activation of NMDA receptors allows for the influx of Ca²⁺, which triggers various intracellular signaling cascades. nih.gov The modulation of NMDA receptor activity is a key area of investigation for neurological disorders. While excessive activation can lead to excitotoxicity, fine-tuning their response is crucial for normal brain function. nih.gov The potentiation of NMDA receptor-mediated currents can be enhanced by the activation of metabotropic glutamate receptors (mGluRs). nih.gov

Specific investigations into the direct interaction of this compound with the NMDA receptor pathway are not extensively detailed in current literature. However, given the anticonvulsant properties observed in related cinnamamide derivatives, this pathway remains a subject of interest. researchgate.net The interplay between excitatory (glutamatergic) and inhibitory (GABAergic) systems is fundamental to neuronal homeostasis, making the NMDA receptor pathway a relevant area for future investigation into the complete pharmacological profile of cinnamamide derivatives.

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play critical roles in sensory perception. nih.gov This superfamily includes several subfamilies, such as TRPV (vanilloid), TRPM (melastatin), and TRPA (ankyrin), which are activated by a wide range of physical and chemical stimuli. nih.govsemanticscholar.org For example, TRPV1 is sensitive to capsaicin (B1668287) and heat, while TRPV2 is known to be activated by hypotonic solutions and cell stretching. semanticscholar.orgnih.gov The modulation of TRP channels is a promising strategy for managing pain and inflammation. cellphysiolbiochem.com

The specific effects of this compound on TRP cation channels have not been fully elucidated. However, the broad range of biological activities associated with cinnamamides suggests that interaction with these polymodal sensors is possible. Cannabinoids, for instance, are known to activate a variety of TRP channels, including TRPV1-4 and TRPA1. nih.gov Further research is needed to determine if this compound or its derivatives can modulate TRP channel activity, potentially contributing to analgesic or anti-inflammatory effects.

The Toll-like receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation 2 (MD2), is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, most notably lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.com Activation of the TLR4/MD2 complex initiates a signaling cascade, often involving adaptor proteins like MyD88 and TIRAP, which leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. nih.govnih.gov Dysregulation of this pathway is implicated in various inflammatory diseases, making the TLR4/MD2 complex an important therapeutic target. mdpi.comresearchgate.net

Inhibition of this pathway can occur by blocking the binding of LPS to the MD2 hydrophobic pocket or by disrupting the dimerization of the TLR4/MD2 complex. nih.govresearchgate.net While specific data on the direct inhibition of TLR4/MD2 signaling by this compound is not yet available, this pathway represents a potential mechanism for any anti-inflammatory properties of the compound, warranting further investigation.

α-Glucosidase Inhibition α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial blood glucose levels. nih.govnih.gov Research has shown that a series of cinnamamide derivatives exhibit α-glucosidase inhibitory effects. ui.ac.id Studies indicate that the substitution of cinnamic acid with an amide group can alter this inhibitory activity, with factors like the bulkiness and chain length of amine substituents influencing potency. ui.ac.idresearchgate.net

Compound ClassTarget EnzymeKey FindingsReference
Cinnamamide Derivativesα-glucosidaseSubstitution with an amide group alters inhibitory activity. Increased bulkiness and chain length of amine substituents tend to decrease activity. ui.ac.idresearchgate.net
Propylcinnamamideα-glucosidaseShowed the most potent inhibitory activity among a series of tested cinnamamide derivatives, acting via a competitive inhibitory mechanism. ui.ac.id

Topoisomerase II Inhibition Topoisomerase II is an essential nuclear enzyme that manages DNA topology during processes like replication and chromosome segregation. nih.gov It functions by creating and resealing transient double-strand breaks in the DNA. ca.gov Because of its critical role in cell division, topoisomerase II is a major target for anticancer drugs. ca.gov These inhibitors can act by stabilizing the enzyme-DNA complex, leading to an accumulation of DNA strand breaks, or by catalytically inhibiting the enzyme's function. nih.govca.gov While numerous compounds have been identified as topoisomerase II inhibitors, specific studies evaluating the activity of this compound against this enzyme are not widely reported. researchgate.net

The Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) is a transcription factor that serves as a master regulator of the cellular antioxidant response. mdpi.commdpi.com Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. mdpi.com In the presence of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. mdpi.comnih.gov This leads to the upregulation of numerous cytoprotective and antioxidant enzymes, such as hemeoxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and the glutamate-cysteine ligase catalytic subunit (GCLC), which is a rate-limiting enzyme in the synthesis of the antioxidant glutathione (B108866) (GSH). nih.govresearchgate.net

Studies on substituted N-phenyl cinnamamide derivatives have demonstrated their ability to activate the Nrf2/ARE pathway. nih.govresearchgate.netnih.govmdpi.com The electrophilic nature of the α,β-unsaturated carbonyl structure in these compounds is considered a key pharmacophore. nih.gov Research has shown that certain derivatives can significantly increase Nrf2/ARE luciferase reporter activity and upregulate the expression of Nrf2 target genes, leading to increased cellular glutathione levels and protection against oxidative stress-induced cell damage. nih.govresearchgate.netmdpi.com

CompoundAssayResultReference
Substituted N-phenyl cinnamamide derivatives (general)Nrf2/ARE Luciferase Reporter AssayShowed 3.57–15.6 times more potent activity compared to negative control at 10 µM. nih.gov
Compound 1g ((E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide)Nrf2/ARE Luciferase Reporter AssayShowed the highest luciferase activity in the series, comparable to the positive control tert-butyl hydroquinone (B1673460) (t-BHQ). nih.gov
Compound 1gGene Expression AnalysisUpregulated mRNA and protein expression of Nrf2/ARE target genes (NQO1, HO-1, GCLC) in a concentration-dependent manner. researchgate.netmdpi.com
Compound 1gCell Survival Assay (t-BHP-induced oxidative stress)Demonstrated a significant, concentration-dependent cytoprotective effect. nih.govresearchgate.net

Downstream Signaling Pathways and Cellular Responses

Investigations into cinnamamide derivatives have identified key molecular targets and signaling cascades through which they exert their cellular effects. The anti-inflammatory and antioxidant activities, in particular, are attributed to the modulation of specific downstream pathways that regulate cellular homeostasis and stress responses.

The cinnamamide scaffold is a recognized structural template in compounds with anti-inflammatory properties. nih.govmdpi.com Research into various N-arylcinnamamide derivatives has demonstrated a significant ability to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. mdpi.comresearchgate.net This inhibition of NF-κB activation subsequently reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). mdpi.comresearchgate.net

One identified mechanism for this anti-inflammatory action involves the direct targeting of Myeloid Differentiation 2 (MD2), an accessory protein to Toll-Like Receptor 4 (TLR4). acs.orgnih.gov By binding to MD2, certain cinnamamide derivatives can block the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade, thereby preventing the release of inflammatory mediators. acs.orgnih.gov While these studies on N-arylcinnamamides show a clear pathway for inflammation modulation, the precise mechanism for this compound may vary. However, the foundational anti-inflammatory potential of the core cinnamamide structure is well-established. nih.govmdpi.com

A primary mechanism by which cinnamamide derivatives combat oxidative stress is through the activation of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) signaling pathway. mdpi.comresearchgate.netresearchgate.net Nrf2 is a master regulator of the antioxidant response, controlling the expression of a suite of protective genes. mdpi.comnih.gov

Studies on substituted N-phenyl cinnamamide derivatives show they act as potent activators of the Nrf2/Antioxidant Response Element (ARE) pathway. mdpi.comresearchgate.netnih.gov This activation leads to the upregulation of several critical Nrf2 target genes, including:

Hemeoxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have cytoprotective properties. mdpi.comnih.govnih.gov

NAD(P)H Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that protects cells from oxidative damage. mdpi.comnih.govnih.gov

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major endogenous antioxidant. mdpi.comnih.gov

The resulting increase in glutathione synthesis enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing cellular damage from oxidative stress. mdpi.comnih.gov Research has demonstrated that treatment with these cinnamamide derivatives can significantly protect cells against oxidative injury induced by agents like tert-butyl hydroperoxide (t-BHP). mdpi.comresearchgate.net

The potency of Nrf2 activation can be influenced by the specific chemical substitutions on the cinnamamide structure. mdpi.com The following table, derived from a luciferase reporter assay in HepG2 cells, illustrates the varying Nrf2/ARE activation levels by different N-phenyl cinnamamide derivatives. mdpi.com

CompoundSubstituentsRelative Luciferase Activity (Fold Increase vs. Control)
1aR1=H, R2=H3.57
1bR1=H, R2=Cl10.30
1cR1=H, R2=OCH34.11
1dR1=H, R2=N(CH3)210.10
1eR1=m-OH, R2=H4.50
1fR1=m-OH, R2=Cl7.70
1gR1=m-OH, R2=N(CH3)215.60
1hR1=m-OH, R2=OCH33.81
1iR1=m-OH, R2=N(CH3)23.95
t-BHQ (Control)-15.40

Structure Activity Relationship Sar Studies

Influence of Phenyl Ring Substituents on Biological Potency

The substitution pattern on the cinnamoyl phenyl ring is a significant determinant of the biological potency of cinnamamide (B152044) derivatives, particularly their anticonvulsant effects. The electronic properties of these substituents play a crucial role in modulating activity.

Research has shown that the introduction of electron-withdrawing groups on the phenyl ring tends to increase anticonvulsant activity. nih.gov For instance, in a study of N-(2-hydroxyethyl) cinnamamide derivatives, the compound (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide, which features an electron-withdrawing fluorine atom, demonstrated a potent median effective dose (ED₅₀) of 17.0 mg/kg in the maximal electroshock (MES) test. nih.gov This was slightly more potent than the unsubstituted parent compound, N-(2-hydroxyethyl) cinnamamide, which had an ED₅₀ of 17.7 mg/kg. nih.gov Similarly, structure-activity studies have indicated that a chlorine atom in the para position of the phenyl ring is beneficial for anticonvulsant activity. researchgate.net

Conversely, the presence of electron-donating groups on the phenyl ring has been found to reduce anticonvulsant potency. nih.gov For example, a methyl group, which is electron-donating, in the para position of the phenyl ring was shown to decrease anticonvulsant activity in a series of cinnamamide derivatives. researchgate.net However, the position of the substituent is also critical, as an ortho-methyl group was found to be beneficial for activity. researchgate.net

The influence of substituents is not limited to anticonvulsant activity. In studies on N-phenyl cinnamamides as activators of the Nrf2/ARE pathway (related to oxidative stress), the electronic effect of substituents on a separate N-phenyl ring also modulated activity. Compounds with a chloro or dimethylamine (B145610) group on the N-phenyl ring showed more potent activity than those with methoxy (B1213986) or ethoxy groups. nih.gov

Table 1: Effect of Phenyl Ring Substituents on Anticonvulsant Activity of N-(2-hydroxyethyl)cinnamamide Analogs nih.gov
CompoundSubstitution on Phenyl RingMES ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
N-(2-hydroxyethyl) cinnamamideNone (Unsubstituted)17.7154.98.8
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide3-Fluoro (Electron-withdrawing)17.0211.112.4

Role of the Olefinic Linker in Pharmacological Activity

The α,β-unsaturated double bond, or olefinic linker, is a characteristic feature of the cinnamamide scaffold and is considered a key reactive site. nih.gov This conjugated system connects the phenyl ring to the carbonyl group of the amide, influencing the molecule's planarity, electronic distribution, and ability to act as a Michael acceptor.

The stereochemistry of this double bond is crucial for biological activity. Spectroscopic analysis of various active cinnamamide derivatives confirms that the olefinic hydrogens are typically in a trans configuration. nih.gov This configuration imparts a specific geometry to the molecule, which is likely essential for optimal binding to its biological targets. While saturation of the double bond (creating a dihydrocinnamamide) has been shown to decrease activity in some related pharmacophores, the consistent presence of the trans-alkene in potent cinnamamide anticonvulsants suggests its importance. nih.govslideshare.net

Furthermore, the length of the conjugated system can be a factor. In some cinnamamide derivatives, extending the olefin linker was found to influence affinity for the GABAᴀ receptor, a known target for anticonvulsant drugs. mdpi.com The N-(3-aryl-2-propenoyl)amido moiety, which includes the phenyl ring, olefinic linker, and amide group, has been proposed as a critical pharmacophore for determining anticonvulsant properties. mdpi.com

Importance of the Hydroxyl Group in N-(2-hydroxy-2-phenylpropyl)cinnamamide for Bioactivity

Crystallographic studies of active anticonvulsant N-(hydroxyalkyl)cinnamamides reveal that the crystal packing is dominated by a network of hydrogen bonds, with the hydroxyl and amide groups acting as key donors and acceptors. nih.gov The -OH group can participate in O-H···O and N-H···O hydrogen bonds, creating chains and rings that stabilize the interactions between molecules. nih.gov In some derivatives, the hydroxyl group can even form an intramolecular hydrogen bond with the amide's carbonyl oxygen, influencing the compound's conformation. nih.gov

The presence of the hydroxyl group in the N-substituent is a common feature among the most active cinnamamide-based anticonvulsants. researchgate.net For example, R,S-(E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was identified as having pronounced anticonvulsant activity, which prompted further investigation into its individual stereoisomers. mdpi.comresearchgate.net This highlights the favorable contribution of the hydroxypropyl moiety to the desired biological activity, likely by enhancing binding affinity to target proteins through specific hydrogen bond formation.

Effect of Amide Moiety Modifications on Target Interactions

The amide moiety is a cornerstone of the cinnamamide structure, and modifications to its N-substituent have a profound impact on pharmacological activity. The nature of the group attached to the amide nitrogen influences the compound's lipophilicity, hydrogen bonding capacity, and steric profile, thereby affecting its absorption, distribution, and interaction with biological targets. mdpi.comnih.gov

Studies have shown that both the cinnamoyl portion and the amine moiety attached to the amide are crucial for cytotoxicity and other biological effects. unhas.ac.id The N-(2-hydroxy-2-phenylpropyl) group in the title compound is a specific modification that confers significant anticonvulsant properties. Research on related N-substituted cinnamamides has demonstrated that incorporating hydroxyalkyl groups is a successful strategy for developing potent anticonvulsants. mdpi.comnih.gov

The ability of the amide group to form hydrogen bonds is fundamental to its role in molecular recognition. analis.com.my Altering the N-substituent can modulate these interactions. For instance, replacing a morpholine (B109124) ring on the amide nitrogen with an N-methyl-piperazine residue was found to amplify the hypolipidemic activity of certain cinnamic acid derivatives, demonstrating that changes to the N-substituent can significantly enhance potency. nih.gov In general, substituents on the amide nitrogen are considered critical contributors to the biological properties of cinnamamide derivatives. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a vital role in the SAR of cinnamamides, particularly for derivatives with chiral centers, such as this compound. The spatial arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers, as they may interact differently with chiral biological targets like receptors and enzymes.

A clear demonstration of this is seen in the development of N-(2-hydroxypropyl)cinnamamide. The initial racemic mixture, R,S-N-(2-hydroxypropyl)cinnamamide, showed promising anticonvulsant properties. mdpi.comresearchgate.net This led to the synthesis and evaluation of its pure enantiomers. Subsequent, more advanced preclinical studies focused specifically on the S(+) enantiomer, known as KM-568, which was identified as a new lead compound. mdpi.comnih.gov The decision to advance the S(+) enantiomer over the racemate and the R(-) enantiomer indicates a clear stereoselective preference for anticonvulsant activity, where one isomer is significantly more potent or possesses a better safety profile than the other. mdpi.com This underscores the importance of controlling stereochemistry to optimize the therapeutic potential of this class of compounds.

Table 2: Stereoisomers of N-(2-hydroxypropyl)cinnamamide and their Investigation Status mdpi.comnih.gov
CompoundStereochemistryInvestigation Status
N-(2-hydroxypropyl)cinnamamideR,S (Racemate)Showed beneficial anticonvulsant properties in initial screening.
KM-568S(+)Selected for advanced examination and proposed as a new lead compound.
N-(2-hydroxypropyl)cinnamamideR(-)Characterized only in preliminary assays.

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions. Density Functional Theory (DFT) is a widely used quantum mechanical method in pharmaceutical research due to its balance of accuracy and computational efficiency. longdom.orgresearchgate.net It is employed to determine the optimized three-dimensional geometry of a molecule and to calculate a variety of its electronic properties. nih.govnih.gov

A critical aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdergipark.org.tr The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A smaller energy gap generally signifies higher chemical reactivity, greater polarizability, and lower kinetic stability, suggesting the molecule is more likely to engage in chemical reactions and biological interactions. nih.govresearchgate.net For a compound like N-(2-hydroxy-2-phenylpropyl)cinnamamide, DFT calculations would provide insights into its electronic structure, charge distribution, and inherent reactivity, which are foundational for predicting its behavior.

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for a Cinnamamide (B152044) Derivative.
ParameterDescriptionHypothetical Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE)Difference between ELUMO and EHOMO5.0 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.5 eV
Chemical Hardness (η)(I - A) / 22.5 eV
Electronegativity (χ)(I + A) / 24.0 eV

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. scielo.br This method is crucial for identifying potential biological targets and elucidating the mechanism of action at a molecular level. For cinnamamide derivatives, docking studies have been instrumental in exploring their potential as anticancer, anticonvulsant, and antimicrobial agents. ikm.org.mymdpi.comresearchgate.net

The simulation places the ligand into the binding site of the target protein and calculates a "docking score," which estimates the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. ikm.org.my The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. mdpi.com For this compound, docking could be used to screen its binding affinity against a panel of known therapeutic targets, such as GABAA receptors or voltage-gated sodium channels, which are relevant for anticonvulsant activity often associated with cinnamamides. mdpi.comnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound.
Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
GABAA Receptor-8.5Tyr157, Thr202Hydrogen Bond
Phe200π-π Stacking
Voltage-Gated Sodium Channel-7.9Ser98, Asn121Hydrogen Bond
Leu125, Val150Hydrophobic Interaction

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comamericanpeptidesociety.org MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking and to analyze the conformational changes that may occur upon binding. ikm.org.mynih.gov

In a typical workflow, the best-docked pose of the ligand-protein complex is subjected to an MD simulation in a simulated physiological environment (including water and ions). nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation period. A stable RMSD value suggests a stable binding mode. ikm.org.my Furthermore, MD simulations can be combined with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate binding free energies, which often provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com For this compound, MD simulations would be critical to validate docking predictions and confirm that the compound forms a stable and lasting interaction with its potential biological target. nih.gov

Table 3: Illustrative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex.
ParameterDescriptionTypical Result
Ligand RMSDRoot Mean Square Deviation of the ligand's atoms from the initial docked pose.Stable fluctuation around 1.5 Å
Protein RMSDRoot Mean Square Deviation of the protein's backbone atoms.Stable fluctuation around 2.0 Å
Binding Free Energy (MM-PBSA)Calculated free energy of binding.-45.5 kcal/mol
Key Hydrogen BondsPersistence of specific hydrogen bonds over the simulation time.>80% occupancy

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the optimization of lead compounds. nih.gov

The process involves creating a dataset of structurally related compounds with known activities, calculating various molecular descriptors (e.g., physicochemical, topological, electronic), and then using statistical methods to build a predictive model. ijnrd.orgslideshare.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.net These methods generate contour maps that visualize the regions where steric, electrostatic, or other properties should be modified to enhance biological activity. A 3D-QSAR study has been successfully conducted on a series of cinnamamides to elucidate the structural requirements for their anticonvulsant activity. researchgate.net Such a model could be used to predict the anticonvulsant potential of this compound and suggest structural modifications to improve its potency.

Table 4: Example of Statistical Validation Parameters for a 3D-QSAR Model.
ParameterDescriptionAcceptable ValueModel Value nih.gov
q² (Cross-validated r²)Predictive ability of the model (internal validation).> 0.50.580
r² (Non-cross-validated r²)Goodness of fit of the model.> 0.60.991
pred (External validation)Predictive ability on an external test set.> 0.60.993
SEE (Standard Error of Estimate)The absolute measure of the quality of fit.Low value0.041

In Silico Predictions of Pharmacokinetic Properties

Beyond biological activity, a successful drug candidate must possess favorable pharmacokinetic properties, encompassed by ADME (Absorption, Distribution, Metabolism, and Excretion). ikm.org.my In silico ADME prediction tools are now routinely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, saving significant time and resources. nih.gov

These tools use various models to predict properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes (e.g., cytochrome P450) and efflux pumps (e.g., P-glycoprotein). ikm.org.mybiointerfaceresearch.com Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ikm.org.my Studies on cinnamamide derivatives have utilized these tools to confirm that they possess good absorption and bioavailability. ikm.org.my A similar analysis for this compound would be essential to evaluate its potential as an orally administered drug.

Table 5: Illustrative In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness.
PropertyDescriptionPredicted Value/OutcomeComment
Molecular WeightMass of the molecule.283.34 g/molComplies with Lipinski's Rule (<500)
logPOctanol-water partition coefficient (lipophilicity).2.7Complies with Lipinski's Rule (<5)
H-Bond DonorsNumber of hydrogen bond donors.2Complies with Lipinski's Rule (≤5)
H-Bond AcceptorsNumber of hydrogen bond acceptors.2Complies with Lipinski's Rule (≤10)
GI AbsorptionPredicted human gastrointestinal absorption.HighGood potential for oral administration.
BBB PermeantPredicted ability to cross the blood-brain barrier.YesRelevant for CNS-acting drugs.
P-gp SubstratePredicted substrate for P-glycoprotein efflux pump.NoLower risk of drug resistance/efflux. ikm.org.my

Advanced Analytical Techniques in N 2 Hydroxy 2 Phenylpropyl Cinnamamide Research

Spectroscopic Methods for Structural Elucidation and Conformational Analysis (e.g., X-ray Crystallography)

Spectroscopy is a cornerstone for identifying and detailing the structure of chemical species at the molecular level. jchps.com For N-(2-hydroxy-2-phenylpropyl)cinnamamide, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray Crystallography are indispensable for confirming its identity and understanding its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules in solution. researchgate.net Standard one-dimensional ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the olefinic hydrogens of the cinnamoyl group, and the protons on the propyl chain. mdpi.com Two-dimensional NMR experiments, such as COSY and HMBC, would be used to establish connectivity between adjacent protons and across several bonds, respectively, confirming the assembly of the molecular framework. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. jchps.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

Table 1: Expected Spectroscopic Data for this compound

Technique Functional Group Expected Observation
IR Spectroscopy O-H (hydroxyl) Broad absorption band around 3200-3600 cm⁻¹
N-H (amide) Absorption band around 3300 cm⁻¹
C=O (amide) Strong absorption band around 1640-1680 cm⁻¹
C=C (alkene & aromatic) Absorption bands in the 1450-1600 cm⁻¹ region
¹H NMR Aromatic Protons Signals in the δ 7-8 ppm range
Olefinic Protons Doublets in the δ 6.5-7.7 ppm range
N-H Proton A broad singlet, position variable
O-H Proton A broad singlet, position variable
¹³C NMR C=O (amide) Signal around δ 165-170 ppm

Chromatographic Techniques for Purity Assessment and Metabolite Profiling

Chromatography is fundamental for separating individual chemical components from a mixture. chemijournal.com Techniques like High-Performance Liquid Chromatography (HPLC) are the most widely used for the qualitative and quantitative analysis of compounds in complex matrices, such as natural product extracts or biological samples. nih.gov

For this compound, HPLC would be the primary method for assessing the purity of a synthesized batch. By passing the sample through a column packed with a stationary phase, impurities can be separated from the main compound based on differences in their polarity and interaction with the column material. The purity is then determined by comparing the area of the peak corresponding to the target compound with the total area of all peaks in the chromatogram.

In metabolic studies, HPLC is crucial for metabolite profiling. After administration of the compound to a biological system, samples (e.g., plasma, urine) are collected and analyzed. HPLC separates the parent compound from its various metabolites, which are often more polar due to metabolic transformations like hydroxylation or conjugation. Each separated component can then be collected for further structural identification.

Table 2: Chromatographic Techniques and Their Applications

Technique Principle Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. Purity assessment of synthetic batches, separation of metabolites from biological fluids.
Gas Chromatography (GC) Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Analysis of volatile derivatives or degradation products. Requires the compound to be thermally stable and volatile.

| Thin-Layer Chromatography (TLC) | A simple and rapid separation method on a flat plate coated with an adsorbent material. | Monitoring reaction progress during synthesis, preliminary purity checks. ajrconline.org |

Mass Spectrometry Applications in Mechanistic and Metabolic Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge (m/z) ratio of ions. jchps.com It provides exact molecular weight information and, through fragmentation analysis, offers clues about the molecular structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. nih.gov

In mechanistic studies of reactions involving this compound, MS can be used to identify reaction intermediates and final products, helping to elucidate the reaction pathway.

In metabolic studies, MS is indispensable for identifying metabolites. After separation by chromatography, the fractions are introduced into the mass spectrometer. The parent compound will show a specific molecular ion peak corresponding to its mass. Metabolites will show peaks at different m/z values, indicating mass shifts due to the addition of functional groups (e.g., +16 for hydroxylation). Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion of a metabolite and analyzing the resulting fragment ions. This fragmentation pattern provides structural information that helps to pinpoint the exact location of the metabolic modification on the molecule.

Advanced Hyphenated Techniques for Complex Mixture Analysis

To gain comprehensive information from a single analysis, chromatographic separation techniques are often coupled directly with spectroscopic detection methods. ijnrd.org These "hyphenated techniques" combine the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used hyphenated technique that couples HPLC with mass spectrometry. ajrconline.org It is highly sensitive and specific, making it ideal for detecting and identifying chemicals in complex mixtures. chemijournal.com In the context of this compound research, LC-MS would be the method of choice for metabolic studies. The HPLC system separates the parent drug and its metabolites from a biological matrix, and the eluting compounds are directly ionized and analyzed by the mass spectrometer. This allows for the rapid detection and potential identification of even trace-level metabolites in a single run. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This was one of the first hyphenated techniques developed. chemijournal.com It is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for GC analysis without derivatization, this technique could be applied to study smaller, volatile degradation products or after chemical modification to increase volatility.

Other advanced hyphenated techniques include LC-NMR, which couples HPLC with NMR spectroscopy. While less sensitive than LC-MS, LC-NMR can provide complete structural elucidation of unknown compounds in a mixture without the need for prior isolation. chemijournal.com The combination of multiple techniques, such as LC-PDA-MS (Liquid Chromatography-Photodiode Array-Mass Spectrometry), provides simultaneous information on chromatographic retention time, UV-Vis spectrum, and mass, further enhancing the confidence in compound identification. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-benzylcinnamamide
Cinnamic acid
p-coumaric acid
Caffeic acid
Ferulic acid
N-benzyl-p-coumaramide
N-benzylcaffeamide
N-benzylferulamide
Benzylamine
Acetic anhydride
Pyrrolidine
Thionyl chloride
4-chloroaniline
Triethylamine (B128534)
tert-butyl hydroquinone (B1673460)

Future Research Directions and Translational Perspectives

Design of Next-Generation Cinnamamide (B152044) Derivatives with Enhanced Selectivity

The versatility of the cinnamamide structure allows for numerous substitutions, enabling the fine-tuning of pharmacological activity. nih.gov Future design strategies will focus on creating derivatives with superior selectivity for their molecular targets, aiming to maximize therapeutic effects while minimizing off-target interactions and potential side effects.

Key approaches in this area include:

Structural Hybridization: Combining the cinnamamide scaffold with other pharmacologically active motifs has shown promise. For instance, cinnamamide-quinazoline hybrids have been designed as potent Epidermal Growth Factor Receptor (EGFR) inhibitors to overcome resistance in cancer therapy. nih.gov Similarly, cinnamamide-barbiturate hybrids are being explored as activators of the Nrf2 signaling pathway, which offers cardioprotective effects against oxidative stress. researchgate.net

Target-Specific Modifications: Rational design based on the structure of the target protein can lead to derivatives with enhanced binding affinity and selectivity. By introducing specific substitutions on the phenyl ring of the cinnamoyl group or the amide moiety, researchers can modulate the electronic and steric properties of the molecule to optimize its interaction with the target. researchgate.netmdpi.com For example, methoxy (B1213986) and acetoxy substitutions on the cinnamic phenyl ring were found to increase the activity of certain EGFR inhibitors. nih.gov

Stereochemistry: The synthesis and evaluation of pure enantiomers of chiral cinnamamide derivatives, such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, have demonstrated that stereochemistry plays a crucial role in anticonvulsant activity. nih.gov Future efforts will likely involve the stereoselective synthesis of new derivatives to identify the most potent and selective isomer.

Table 1: Examples of Next-Generation Cinnamamide Derivatives and Their Design Strategy
Derivative ClassDesign StrategyTarget/ApplicationReference
Cinnamamide-Quinazoline HybridsMolecular HybridizationEGFR T790M mutation in cancer nih.gov
Cinnamamide-Barbiturate HybridsMolecular HybridizationNrf2 activation for cardioprotection researchgate.net
Substituted N-phenyl cinnamamidesElectronic Effect ModificationNrf2 activation for hepatoprotection mdpi.com
S(+)-enantiomersStereoselective SynthesisEnhanced anticonvulsant activity nih.gov

Exploration of Novel Molecular Targets and Therapeutic Applications

Research over the last decade has identified several molecular targets for cinnamamide derivatives, including GABAA receptors, NMDA receptors, histone deacetylases (HDACs), and various ion channels. nih.govdntb.gov.ua However, the full therapeutic potential of this class of compounds is likely yet to be realized. Future investigations will aim to uncover novel molecular targets and, consequently, new therapeutic uses.

Potential areas for exploration include:

Neurodegenerative Diseases: Given their demonstrated neuroprotective properties, cinnamamide derivatives are prime candidates for the treatment of Alzheimer's and Parkinson's diseases. mdpi.com Research could focus on their ability to modulate pathways involved in neuroinflammation, oxidative stress, and protein aggregation.

Oncology: Cinnamide-based compounds have shown potential as anticancer agents by targeting mitochondria, tubulin polymerization, and protein kinases like EGFR. researchgate.netnih.gov Further studies could explore their efficacy against a wider range of cancer cell lines and their potential to inhibit metastasis and angiogenesis. nih.gov For example, certain fluorinated cinnamide derivatives have displayed significant cytotoxic activity against liver cancer cells. nih.gov

Infectious Diseases: Cinnamic acid and its derivatives have long been known for their antimicrobial properties. researchgate.netnih.gov Future work could involve synthesizing and screening new cinnamamide libraries against a broad spectrum of pathogens, including drug-resistant bacteria and viruses.

Table 2: Known and Potential Molecular Targets for Cinnamamide Derivatives
Target ClassSpecific ExamplesTherapeutic AreaReference
ReceptorsGABAA, NMDA, Opioid, Histamine H3Nervous System Disorders nih.gov
EnzymesHistone Deacetylases (HDACs), EGFR Tyrosine KinaseCancer, Nervous System Disorders nih.govnih.govresearchgate.net
Ion ChannelsTransient Receptor Potential (TRP) channels, Voltage-gated potassium channelsNervous System Disorders nih.gov
Transcription FactorsNuclear factor (erythroid-derived 2)-like 2 (Nrf2)Cardioprotection, Neuroprotection researchgate.netmdpi.com

Synergistic Effects with Existing Therapeutic Agents

Combining therapeutic agents is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced drug resistance. Cinnamic acid is known to create a synergistic effect with the anti-tuberculosis drug isoniazid. researchgate.net This suggests that cinnamamide derivatives could also act synergistically with other drugs.

Future research in this domain will focus on:

Combination Cancer Therapy: Investigating the potential of cinnamamide derivatives to enhance the efficacy of standard chemotherapeutic agents or targeted therapies. For example, an HDAC inhibitor from this class could be combined with other anticancer drugs to achieve a more potent therapeutic outcome.

Multi-Drug Resistant Infections: Exploring the use of cinnamamides as adjuvants to conventional antibiotics to overcome bacterial resistance mechanisms.

Neurological Disorders: Assessing combinations of anticonvulsant cinnamamides with existing anti-epileptic drugs to improve seizure control and potentially lower required doses, thereby reducing side effects.

Integration of Artificial Intelligence and Machine Learning in Cinnamamide Drug Discovery

The development of new drugs is a notoriously long and costly process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this landscape by accelerating timelines and improving success rates. bpasjournals.com

The integration of AI and ML into cinnamamide research can be applied to several stages:

De Novo Drug Design: AI algorithms can design novel cinnamamide structures with desired pharmacological properties from scratch. nih.gov These computational tools can explore a vast chemical space to identify candidates with high predicted activity and low toxicity.

Predictive Modeling: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new cinnamamide derivatives. nih.gov This allows for the prioritization of the most promising compounds for synthesis and testing, saving time and resources.

Target Identification and Validation: AI can analyze large biological datasets to identify and validate new molecular targets for cinnamamide derivatives, opening up new avenues for therapeutic intervention. researchgate.net

Clinical Trial Optimization: AI can help in designing more efficient clinical trials and identifying patient populations most likely to respond to treatment with a cinnamamide-based therapy, increasing the probability of success. bpasjournals.com

By leveraging these computational approaches, the discovery and development pipeline for next-generation cinnamamide therapeutics can be significantly streamlined, bringing novel and more effective treatments to patients faster.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-hydroxy-2-phenylpropyl)cinnamamide, and how is structural integrity validated?

Answer:
Synthesis typically involves coupling reactions between cinnamoyl derivatives and substituted amines. For example, analogous compounds like N-(4-phenylthiazol-2-yl)cinnamamide derivatives are synthesized via nucleophilic substitution or amide bond formation using coupling reagents such as HATU (). Structural validation relies on:

  • 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., chemical shifts for hydroxy and phenyl groups).
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and fragmentation patterns ().
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELXL for refinement; ) .

Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound?

Answer:
Discrepancies may arise from twinning, disorder, or poor data resolution. Advanced strategies include:

  • SHELXL refinement : Utilize constraints for disordered regions and anisotropic displacement parameters (ADPs) for non-hydrogen atoms ( ) .
  • Mercury CSD analysis : Compare packing motifs with similar structures to identify outliers ( ) .
  • Validation tools : Check for R-factor convergence, Fo/Fc maps, and Hirshfeld surfaces to resolve ambiguities ( ) .

Basic: What spectroscopic and chromatographic techniques are optimal for assessing purity and stability?

Answer:

  • HPLC with UV/Vis detection : Monitor purity using reverse-phase columns (C18) and acetonitrile/water gradients ().
  • TGA/DSC : Assess thermal stability and decomposition profiles.
  • FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the amide bond).

Advanced: How to design structure-activity relationship (SAR) studies for biological target interactions?

Answer:

  • In vitro assays : Test against specific targets (e.g., cancer cell lines, as in ).
  • Docking simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin receptors; ).
  • QSAR modeling : Corrogate physicochemical properties (logP, polar surface area) with activity data ( ) .

Advanced: What computational approaches predict physicochemical properties and metabolic pathways?

Answer:

  • DFT (Density Functional Theory) : Calculate electronic properties (HOMO-LUMO gaps) and reactive sites.
  • Molecular dynamics (MD) : Simulate solvation effects and membrane permeability.
  • ADMET predictors : Tools like SwissADME estimate absorption, distribution, and toxicity ().

Basic: How is the compound’s stereochemistry resolved during synthesis?

Answer:

  • Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers.
  • Optical rotation : Compare experimental values with literature data.
  • X-ray crystallography : Confirm absolute configuration ( ) .

Advanced: What experimental and computational methods resolve conflicting NMR assignments?

Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons ().
  • DFT-NMR chemical shift prediction : Compare computed shifts (e.g., using Gaussian) with experimental data ( ) .
  • Isotopic labeling : Introduce deuterium to simplify spectra ().

Advanced: How to optimize crystallization conditions for high-quality single crystals?

Answer:

  • Vapor diffusion : Use mixtures of solvents (e.g., DCM/hexane) in sealed chambers.
  • Temperature gradients : Slow cooling from saturated solutions.
  • Additives : Introduce co-crystallization agents to stabilize lattice formation ( ) .

Basic: What are the critical parameters for reproducibility in scaled-up synthesis?

Answer:

  • Reagent stoichiometry : Maintain precise molar ratios (e.g., 1:1.2 for amine:acyl chloride).
  • Reaction temperature : Control exothermic reactions (e.g., <0°C for acylation steps).
  • Workup protocols : Use extraction/recrystallization to remove unreacted starting materials ().

Advanced: How to validate the compound’s interaction with biomolecules using biophysical assays?

Answer:

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to immobilized targets.
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.